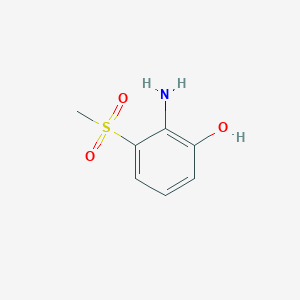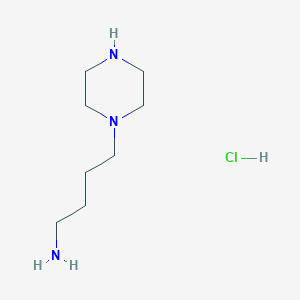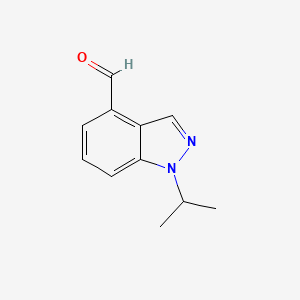![molecular formula C11H17NSi B11905989 N-{[Ethenyl(dimethyl)silyl]methyl}aniline CAS No. 113619-59-3](/img/structure/B11905989.png)
N-{[Ethenyl(dimethyl)silyl]methyl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[Ethenyl(dimethyl)silyl]methyl}aniline: is an organosilicon compound that features a unique combination of aniline and silyl groups. This compound is of interest due to its potential applications in various fields, including materials science and organic synthesis. The presence of both ethenyl and dimethylsilyl groups in its structure allows for versatile chemical reactivity and functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[Ethenyl(dimethyl)silyl]methyl}aniline typically involves the reaction of aniline with a silylating agent. One common method is the reaction of aniline with ethenyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-{[Ethenyl(dimethyl)silyl]methyl}aniline can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various hydrogenated products, depending on the reducing agents and conditions used.
Substitution: The silyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be employed for substitution reactions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Hydrogenated aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-{[Ethenyl(dimethyl)silyl]methyl}aniline is used as a building block in organic synthesis, particularly in the preparation of complex organosilicon compounds
Biology and Medicine: In biological research, this compound is investigated for its potential as a precursor to bioactive compounds. Its derivatives may exhibit interesting pharmacological properties, making it a valuable compound in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as silicone-based polymers and resins. These materials have applications in coatings, adhesives, and sealants due to their durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of N-{[Ethenyl(dimethyl)silyl]methyl}aniline involves its ability to interact with various molecular targets through its functional groups. The ethenyl group can participate in addition reactions, while the silyl group can stabilize reactive intermediates. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
N-{[Trimethylsilyl]methyl}aniline: This compound is similar in structure but has a trimethylsilyl group instead of an ethenyl(dimethyl)silyl group.
N-{[Ethenyl(dimethyl)silyl]methyl}benzylamine: This compound features a benzylamine group instead of an aniline group.
Uniqueness: N-{[Ethenyl(dimethyl)silyl]methyl}aniline is unique due to the presence of both ethenyl and dimethylsilyl groups, which confer distinct reactivity and functionalization potential. This makes it a versatile compound for various applications in synthesis and materials science.
Properties
CAS No. |
113619-59-3 |
|---|---|
Molecular Formula |
C11H17NSi |
Molecular Weight |
191.34 g/mol |
IUPAC Name |
N-[[ethenyl(dimethyl)silyl]methyl]aniline |
InChI |
InChI=1S/C11H17NSi/c1-4-13(2,3)10-12-11-8-6-5-7-9-11/h4-9,12H,1,10H2,2-3H3 |
InChI Key |
JYBIIZZDUVDQRR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CNC1=CC=CC=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B11905907.png)

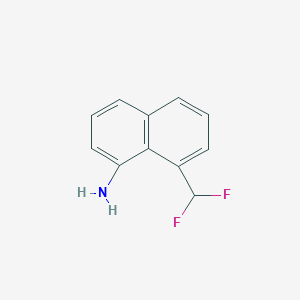
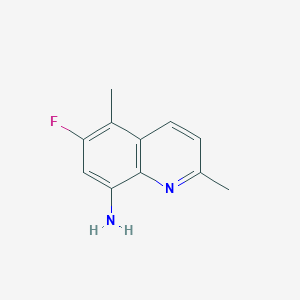


![2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11905951.png)
![6-Acetyl-7-methyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11905957.png)
